4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile
Overview
Description
4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile is a chemical compound with the molecular formula C15H13F2N3O and a molecular weight of 289.28 g/mol This compound is known for its unique structure, which includes an amino group, a difluoromethoxy group, and a benzonitrile moiety
Preparation Methods
One common synthetic route involves the reaction of 4-amino-3-nitrobenzonitrile with 2-(difluoromethoxy)benzylamine under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and difluoromethoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amino and benzonitrile groups may also contribute to the compound’s overall biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile can be compared with other similar compounds, such as:
4-Amino-3-[2-(fluoromethoxy)benzylamino]benzonitrile: This compound has a similar structure but with a single fluorine atom instead of two.
4-Amino-3-[2-(methoxy)benzylamino]benzonitrile: This compound lacks the fluorine atoms, which may affect its reactivity and biological activity.
4-Amino-3-[2-(trifluoromethoxy)benzylamino]benzonitrile: This compound has three fluorine atoms, which can significantly alter its properties compared to the difluoromethoxy variant.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-3-[[2-(difluoromethoxy)phenyl]methylamino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O/c16-15(17)21-14-4-2-1-3-11(14)9-20-13-7-10(8-18)5-6-12(13)19/h1-7,15,20H,9,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWAERDJJGBISS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)C#N)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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